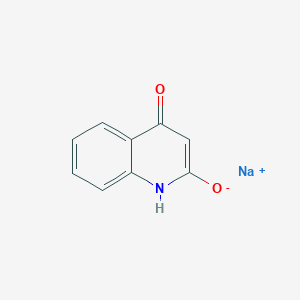

sodium;4-oxo-1H-quinolin-2-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound is a derivative of iminodiacetic acid and is often referred to by its common name, mebrofenin. It is primarily used in medical imaging, particularly in hepatobiliary scintigraphy to evaluate liver function and biliary tract disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(3-bromo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid involves the reaction of 3-bromo-2,4,6-trimethylphenyl isocyanate with iminodiacetic acid under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques to meet the required standards for medical use.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the aromatic ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Aqueous sodium hydroxide or primary amines in an organic solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids from methyl groups.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Formation of substituted aromatic compounds with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2-({[(3-bromo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable compound in synthetic chemistry.

Biology: In biological research, this compound is used to study liver function and biliary tract disorders. Its ability to be taken up by hepatocytes and excreted into the bile makes it an excellent tracer for imaging studies.

Medicine: In medicine, it is used in hepatobiliary scintigraphy, a diagnostic imaging technique that helps evaluate liver function and detect abnormalities in the biliary tract. It is particularly useful in diagnosing conditions such as bile duct obstruction, gallstones, and liver diseases.

Industry: In the industrial sector, this compound is used in the production of diagnostic agents and as an intermediate in the synthesis of other pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 2-({[(3-bromo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid involves its uptake by hepatocytes in the liver. The compound is transported into the liver cells via specific transporters and is subsequently excreted into the bile. This process allows for the visualization of the liver and biliary tract during imaging studies. The molecular targets include transport proteins in the liver cells that facilitate the uptake and excretion of the compound.

Vergleich Mit ähnlichen Verbindungen

- 2-({[(3-chloro-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid

- 2-({[(3-iodo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid

- 2-({[(3-fluoro-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid

Comparison: The uniqueness of 2-({[(3-bromo-2,4,6-trimethylphenyl)carbamoyl]methyl}(carboxymethyl)amino)acetic acid lies in its bromine atom, which provides distinct chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom influences the compound’s reactivity, making it more suitable for certain chemical reactions and imaging applications. Additionally, the bromine derivative has been found to have optimal properties for hepatobiliary imaging, making it a preferred choice in medical diagnostics.

Eigenschaften

IUPAC Name |

sodium;4-oxo-1H-quinolin-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2.Na/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;/h1-5H,(H2,10,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXMDMIYCCSYNP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.